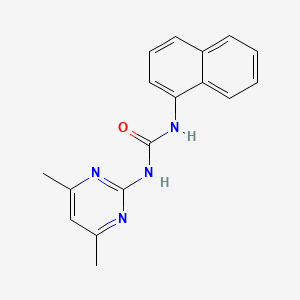![molecular formula C17H23NSSi B12577204 8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline CAS No. 267900-70-9](/img/structure/B12577204.png)
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a sulfanyl group and a 1-methylsilolan-1-yl propyl substituent, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 3-(1-methylsilolan-1-yl)propylthiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.
Catalysts and Reagents: Common catalysts include palladium or copper-based catalysts, and reagents like triethylamine or potassium carbonate are used to facilitate the reaction.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alkoxides, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. These interactions contribute to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Known for its antimalarial properties.
8-Hydroxyquinoline: Used as an antimicrobial and antifungal agent.
8-Methylquinoline: Studied for its potential anticancer properties.
Uniqueness
8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline is unique due to the presence of the 1-methylsilolan-1-yl propyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various scientific research applications.
Properties
CAS No. |
267900-70-9 |
|---|---|
Molecular Formula |
C17H23NSSi |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
8-[3-(1-methylsilolan-1-yl)propylsulfanyl]quinoline |
InChI |
InChI=1S/C17H23NSSi/c1-20(12-2-3-13-20)14-6-11-19-16-9-4-7-15-8-5-10-18-17(15)16/h4-5,7-10H,2-3,6,11-14H2,1H3 |
InChI Key |
MFFWXXUAJQBFKD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCC1)CCCSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
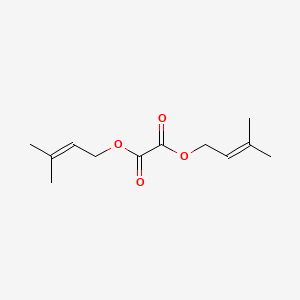
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
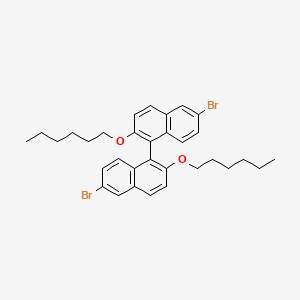
![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
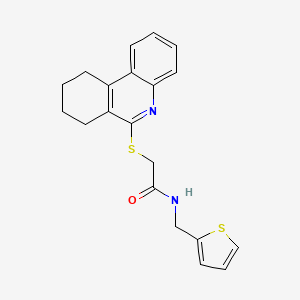
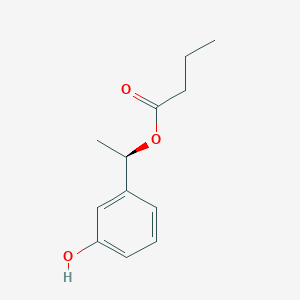
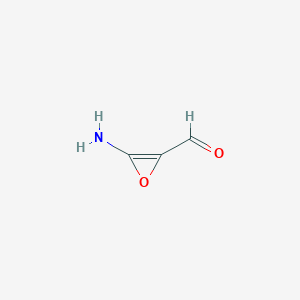
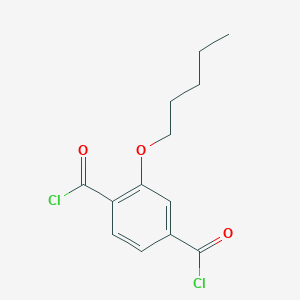
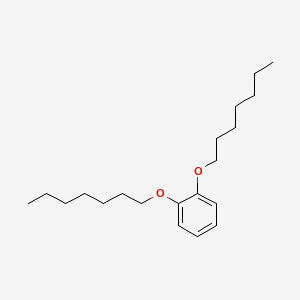
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
